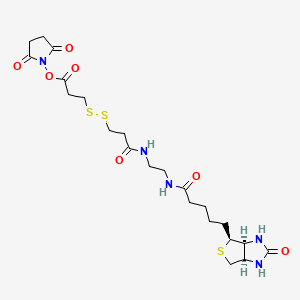
Biotin-bisamido-SS-NHS
Vue d'ensemble
Description
Biotin-bisamido-SS-NHS is a cleavable reagent used to introduce a biotin moiety to amine-containing biomolecules . The cross-bridge and extended spacer arm help minimize steric hindrance involved with the binding to avidin or streptavidin probes . This biotin compound is membrane-permeable and useful for intracellular labeling .
Synthesis Analysis
The synthesis of Biotin-bisamido-SS-NHS involves the introduction of a biotin moiety to amine-containing biomolecules . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP to remove the biotin label .Molecular Structure Analysis
The molecular formula of Biotin-bisamido-SS-NHS is C22H33N5O7S3 . Its molecular weight is 575.71 .Chemical Reactions Analysis
Biotin-bisamido-SS-NHS can efficiently introduce a biotin moiety to amine-containing biomolecules . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .Physical And Chemical Properties Analysis
Biotin-bisamido-SS-NHS has a molecular weight of 575.71 and a molecular formula of C22H33N5O7S3 .Applications De Recherche Scientifique
Protein Labeling
Biotin-bisamido-SS-NHS is used for protein labeling . It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . This is particularly useful in the field of biochemistry and molecular biology where it is essential to track the interaction and location of proteins.
Intracellular Labeling
The compound’s membrane permeability enables it to be used for general intracellular labeling . This allows researchers to label proteins within cells, providing valuable insights into cellular processes and pathways.
Amine-Reactive Labeling
Biotin-bisamido-SS-NHS is amine-reactive . It reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This property is useful in protein chemistry and proteomics research.
Irreversible Binding
The compound forms permanent amide bonds . The spacer arm cannot be cleaved . This irreversible binding is beneficial in experiments where a stable link between the biotin and its target molecule is required.
Cleavable Labeling
In contrast to the above, Biotin-bisamido-SS-NHS also has a cleavable disulfide bond . This allows the biotin label to be removed using reducing agents such as DTT . Only a small sulfhydryl group remains attached to the molecule . This reversible labeling is advantageous in experiments where temporary labeling is needed.
Cell Surface Labeling
Biotin-bisamido-SS-NHS is used for cell surface labeling . It biotinylates only surface proteins of whole cells because the negatively charged reagent does not permeate cell membranes . This is particularly useful in cell biology research where understanding the cell surface proteome is crucial.
Mécanisme D'action
Target of Action
Biotin-bisamido-SS-NHS, also known as Biotin-bis-amido-SS-NHS, is primarily used to introduce a biotin moiety to amine-containing biomolecules . The compound’s primary targets are proteins and cell surface primary amines .
Mode of Action
Biotin-bisamido-SS-NHS operates as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-bisamido-SS-NHS, being a long arm biotin containing disulfide bond, can be applied to biochemistry detection field, reducing the influence of steric effect and improving the sensitivity of detection .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved through the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
It’s worth noting that the compound is membrane-permeable, which suggests it can readily cross biological membranes and reach intracellular targets .
Result of Action
The primary result of the action of Biotin-bisamido-SS-NHS is the selective degradation of target proteins . This can have various downstream effects depending on the specific function of the degraded protein.
Action Environment
The action of Biotin-bisamido-SS-NHS can be influenced by various environmental factors. For instance, the disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP, thereby removing the biotin label . This suggests that the compound’s action, efficacy, and stability could be affected by the redox conditions of its environment.
Safety and Hazards
Orientations Futures
Biotin-bisamido-SS-NHS is a promising reagent for introducing a biotin moiety to amine-containing biomolecules . Its ability to minimize steric hindrance involved with the binding to avidin or streptavidin probes makes it useful for intracellular labeling . Future research may focus on its potential applications in various fields of study .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropyl]disulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O7S3/c28-16(4-2-1-3-15-21-14(13-35-15)25-22(33)26-21)23-9-10-24-17(29)7-11-36-37-12-8-20(32)34-27-18(30)5-6-19(27)31/h14-15,21H,1-13H2,(H,23,28)(H,24,29)(H2,25,26,33)/t14-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHUVGDBNUVHA-GXZWQRSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746718 | |
| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-bisamido-SS-NHS | |
CAS RN |
142439-92-7 | |
| Record name | (3aS,4S,6aR)-N-[2-[[3-[[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]-1-oxopropyl]amino]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142439-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)


![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)
![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)